7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
Description
7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with three methyl groups (positions 3, 4, and 8) and a 2-(4-chlorophenyl)-2-oxoethoxy group at position 5. This compound shares structural similarities with bioactive coumarins, which are known for their roles as enzyme inhibitors (e.g., α-glucosidase, tumor-associated carbonic anhydrases) and antimicrobial agents . Its synthesis typically involves alkylation of a hydroxylated coumarin precursor with a halogenated acetophenone derivative in the presence of a base like K₂CO₃ .
Properties
Molecular Formula |
C20H17ClO4 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C20H17ClO4/c1-11-12(2)20(23)25-19-13(3)18(9-8-16(11)19)24-10-17(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
ISUMSTQQOBMBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to form the intermediate 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3,4,8-trimethylchromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, with emphasis on substituent effects, synthetic yields, and biological activity.
Table 1: Structural Comparison of Key Coumarin Derivatives
Key Observations
Fluorinated derivatives (e.g., EMAC10163h ) exhibit higher melting points (~188–190°C), suggesting enhanced crystallinity and stability.
Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to EMAC10163h/i or 5-4j , with yields ranging from 46–73.9% depending on the reactivity of the halogenated acetophenone precursor. Lower yields (e.g., 46% for EMAC10163i ) correlate with steric hindrance from bulkier substituents.
Biological Activity Trends :
- The 3,4,8-trimethyl configuration in the target compound may confer steric constraints that differentiate its enzyme-binding profile from 3-acetate analogs (EMAC10163g/h/i ).
- α-Glucosidase inhibition by 4a (IC₅₀ = 12.3 µM) suggests that substitution at position 3 (e.g., 4-methoxyphenyl) significantly impacts activity, though data for the target compound remains unreported.
Table 2: Antifungal/Antibacterial Activity of Related Heterocycles
Biological Activity
Overview
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class. Its unique structure, characterized by a chlorophenyl group and a chromen-2-one core, suggests potential biological activities that have garnered interest in various fields of research.
The biological activity of this compound primarily stems from its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and oxoethoxy groups enhances its binding affinity to various enzymes and receptors, which may modulate several biological processes. Current investigations suggest that the compound may influence cell signaling pathways, apoptosis, and cell cycle regulation.
Biological Activity Data
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells
- A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound. The results indicated that this compound could induce apoptosis in treated cancer cells with varying efficacy across different cell lines. Notably, it showed the highest apoptotic effect on the HT29 cell line (58%) while maintaining low necrosis rates (5–6%) .
-
Cell Cycle Analysis
- Flow cytometry analysis revealed that treatment with the compound resulted in significant alterations in cell cycle distribution. Specifically, there was a marked increase in G0/G1 phase cells and a corresponding decrease in S phase cells across all tested cancer lines . This suggests that the compound may exert its cytotoxic effects through mechanisms involving cell cycle regulation.
- Potential Mechanisms of Action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
